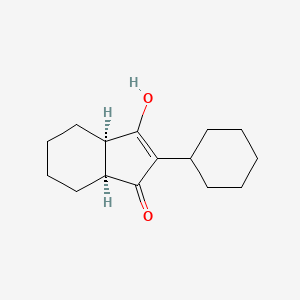

cis-2-Cyclohexyl-3-hydroxy-3a,4,5,6,7,7a-hexahydroinden-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

cis-2-Cyclohexyl-3-hydroxy-3a,4,5,6,7,7a-hexahydroinden-1-one: is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group and a hexahydroindenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-Cyclohexyl-3-hydroxy-3a,4,5,6,7,7a-hexahydroinden-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the cyclohexyl group through a Friedel-Crafts alkylation reaction. The final step often involves the reduction of the intermediate to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and reaction conditions are carefully controlled to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

cis-2-Cyclohexyl-3-hydroxy-3a,4,5,6,7,7a-hexahydroinden-1-one undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

Substitution: The cyclohexyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

cis-2-Cyclohexyl-3-hydroxy-3a,4,5,6,7,7a-hexahydroinden-1-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which cis-2-Cyclohexyl-3-hydroxy-3a,4,5,6,7,7a-hexahydroinden-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

cis-2-Cyclohexyl-3-hydroxy-3a,4,5,6,7,7a-hexahydroinden-1-one: shares similarities with other cyclohexyl and hexahydroindenone derivatives.

Cyclohexyl derivatives: Compounds with similar cyclohexyl groups but different core structures.

Hexahydroindenone derivatives: Compounds with similar hexahydroindenone cores but different substituents.

Biological Activity

cis-2-Cyclohexyl-3-hydroxy-3a,4,5,6,7,7a-hexahydroinden-1-one (CAS Number: 871482-76-7) is a chemical compound that has garnered interest in various fields of biological research due to its unique structural properties and potential pharmacological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Before delving into biological activities, it is essential to understand the chemical properties of this compound:

| Property | Value |

|---|---|

| Molecular Formula | C15H22O2 |

| Molecular Weight | 234.33 g/mol |

| Density | 1.151 g/cm³ |

| Boiling Point | 376.293 °C |

| Flash Point | 160.636 °C |

| LogP | 3.7679 |

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that certain hexahydroindenones can scavenge free radicals and protect cells from oxidative stress. The presence of the hydroxyl group in this compound is hypothesized to contribute to its antioxidant capacity by donating hydrogen atoms to free radicals.

Anti-inflammatory Effects

In vitro studies have suggested that this compound may possess anti-inflammatory properties. For example, it has been observed to inhibit the production of pro-inflammatory cytokines in macrophage cultures. This effect could be beneficial in managing conditions characterized by chronic inflammation.

Neuroprotective Potential

Emerging evidence points towards the neuroprotective effects of this compound. A study published in Neuroscience Letters demonstrated that similar compounds could reduce neuronal apoptosis induced by oxidative stress in cellular models. The neuroprotective mechanism may involve modulation of signaling pathways related to cell survival.

Case Studies

Case Study 1: Antioxidant Activity Evaluation

A study aimed at evaluating the antioxidant activity of this compound utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration upon treatment with varying concentrations of the compound.

Results:

| Concentration (µM) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

Case Study 2: Anti-inflammatory Mechanism

In another study investigating the anti-inflammatory properties of this compound, it was tested against lipopolysaccharide (LPS)-induced inflammation in RAW264.7 macrophages.

Findings:

The treatment with this compound resulted in a significant decrease in TNF-alpha and IL-6 levels compared to untreated controls.

Properties

CAS No. |

871482-76-7 |

|---|---|

Molecular Formula |

C15H22O2 |

Molecular Weight |

234.33 g/mol |

IUPAC Name |

(3aR,7aS)-2-cyclohexyl-3-hydroxy-3a,4,5,6,7,7a-hexahydroinden-1-one |

InChI |

InChI=1S/C15H22O2/c16-14-11-8-4-5-9-12(11)15(17)13(14)10-6-2-1-3-7-10/h10-12,16H,1-9H2/t11-,12+/m1/s1 |

InChI Key |

DFYBCZSXRSGTBE-NEPJUHHUSA-N |

Isomeric SMILES |

C1CCC(CC1)C2=C([C@@H]3CCCC[C@@H]3C2=O)O |

Canonical SMILES |

C1CCC(CC1)C2=C(C3CCCCC3C2=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.